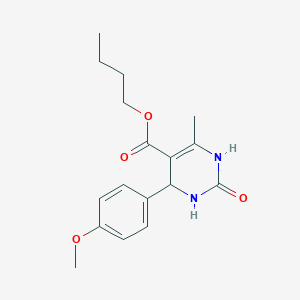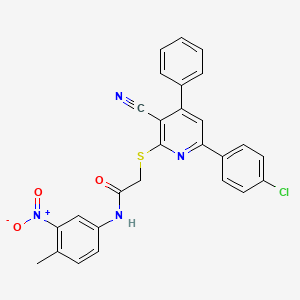![molecular formula C16H15N3 B11770023 (4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-([1,1’-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine is a complex organic compound that features a biphenyl group attached to an imidazole ring, which is further linked to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach includes the use of a one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis, which provides high yields and efficient reaction times. Additionally, the use of ionic liquids as solvents can enhance the reaction efficiency and allow for the recycling of the solvent .
Chemical Reactions Analysis
Types of Reactions
(4-([1,1’-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO are commonly used for the oxidation of imidazole derivatives.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Imidazolones
Reduction: Cyclohexyl derivatives
Substitution: N-alkylated imidazole derivatives
Scientific Research Applications
(4-([1,1’-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4-([1,1’-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl group provides hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares a similar aromatic structure but with a piperazine ring instead of an imidazole ring.
2-Phenylethanol: Contains a phenyl group attached to an ethanol moiety.
4-Hydroxybenzaldehyde: Features a benzaldehyde group with a hydroxyl substitution.
Uniqueness
(4-([1,1’-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine is unique due to its combination of a biphenyl group and an imidazole ring, which provides a distinct set of chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[5-(4-phenylphenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C16H15N3/c17-10-16-18-11-15(19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10,17H2,(H,18,19) |
InChI Key |
ORFCQIIRINXSRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(N3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
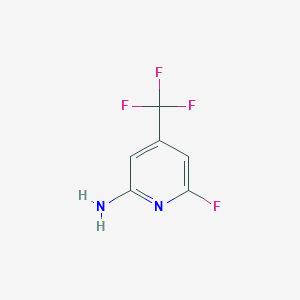
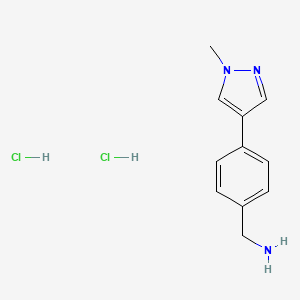
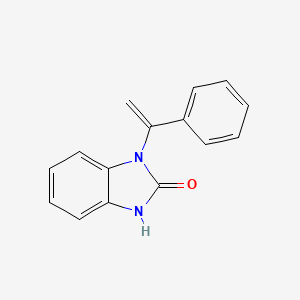
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
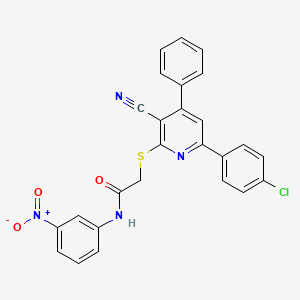
![N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11769975.png)
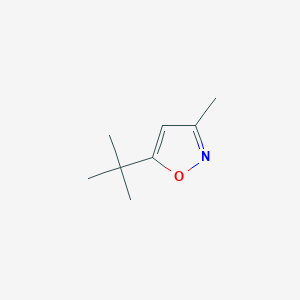
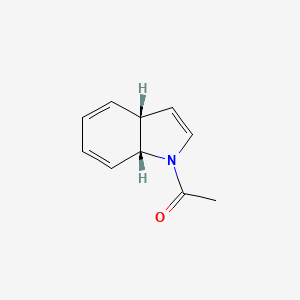

![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
